molecular formula C12H21O2Si2 B12539268 1-(1'-Phenyl-ethoxy)-1,1,3,3-tetramethyldisiloxane

1-(1'-Phenyl-ethoxy)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B12539268
M. Wt: 253.46 g/mol
InChI Key: COKZRLNQBZTOSM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane: is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of two silicon atoms bonded to methyl groups and a phenylethoxy group, making it a versatile intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions .

Industrial Production Methods: In industrial settings, the compound is produced by reacting dimethylchlorosilane with phenylethanol in the presence of a base, followed by hydrolysis and condensation reactions. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane involves its electrophilic nature, which allows it to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, enabling the formation of new silicon-carbon bonds in the presence of suitable catalysts .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane is unique due to the presence of the phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such properties are desired .

Properties

Molecular Formula

C12H21O2Si2

Molecular Weight

253.46 g/mol

InChI

InChI=1S/C12H21O2Si2/c1-11(12-9-7-6-8-10-12)13-16(4,5)14-15(2)3/h6-11H,1-5H3

InChI Key

COKZRLNQBZTOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)C

Origin of Product

United States

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